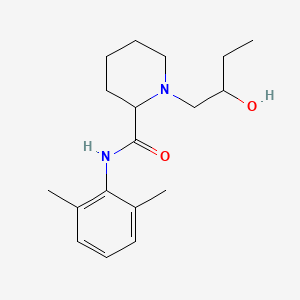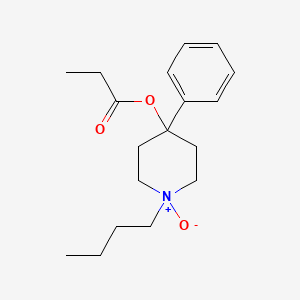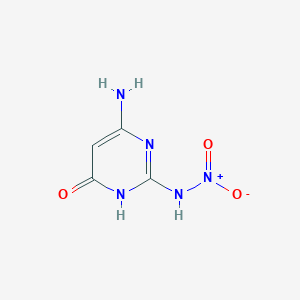
Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt is an organoarsenic compound that features a biphenyl group bonded to an arsonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid moiety can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in target molecules, while the arsonic acid moiety can form covalent bonds with nucleophilic residues, such as cysteine thiols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsenic acid: Similar structure but lacks the biphenyl group.
Arsanilic acid: Contains an amino group instead of the biphenyl moiety.
Roxarsone: An organoarsenic compound with a different aromatic substituent.
Uniqueness
The biphenyl moiety enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63992-35-8 |
|---|---|
Formule moléculaire |
C12H10AsNaO3 |
Poids moléculaire |
300.12 g/mol |
Nom IUPAC |
sodium;hydroxy-(2-phenylphenyl)arsinate |
InChI |
InChI=1S/C12H11AsO3.Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H2,14,15,16);/q;+1/p-1 |
Clé InChI |
ONCSSBGLXRGGAV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)





![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
